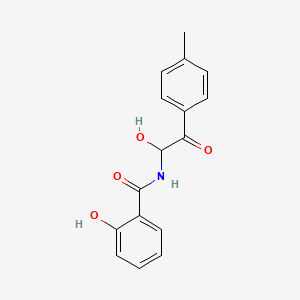

2-Hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide

CAS No.: 42069-21-6

Cat. No.: VC16275948

Molecular Formula: C16H15NO4

Molecular Weight: 285.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42069-21-6 |

|---|---|

| Molecular Formula | C16H15NO4 |

| Molecular Weight | 285.29 g/mol |

| IUPAC Name | 2-hydroxy-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide |

| Standard InChI | InChI=1S/C16H15NO4/c1-10-6-8-11(9-7-10)14(19)16(21)17-15(20)12-4-2-3-5-13(12)18/h2-9,16,18,21H,1H3,(H,17,20) |

| Standard InChI Key | ZKVVUNODXWHWCE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2O)O |

Introduction

Chemical Identification and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 2-hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide, reflects its functional groups:

-

A benzamide backbone with a hydroxyl substituent at the 2-position.

-

A 4-methylphenylglyoxal hemiacetal side chain, contributing to its stereochemical complexity .

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 285.29 g/mol |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

| CAS Registry Number | 42069-21-6 |

The structure has been confirmed via NMR, mass spectrometry, and X-ray crystallography in related benzamide derivatives .

Synthesis and Optimization

Synthetic Routes

Synthesis typically involves multi-step organic reactions:

-

Acylation: Condensation of salicylic acid derivatives with 4-methylphenylglyoxal.

-

Hemiacetal Formation: Acid-catalyzed cyclization to stabilize the glyoxal moiety .

A reported yield of 8% for intermediate methyl-4-bromomethyl benzoate underscores challenges in avoiding side reactions (e.g., methoxy substitution) . Optimized protocols use low-temperature radical bromination to improve efficiency .

Structural Modifications

Derivatives are synthesized by altering:

-

The hydroxyl group (e.g., methylation or acetylation).

-

The 4-methylphenyl moiety (e.g., halogen substitution) .

These modifications aim to enhance bioavailability and target affinity .

Research Applications and Future Directions

Drug Development

-

Anticancer agents: Synergistic effects with cisplatin in preclinical models .

-

Enzyme-targeted therapies: Potential for Alzheimer’s (AChE inhibition) and glaucoma (CA inhibition) .

Industrial Applications

Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume